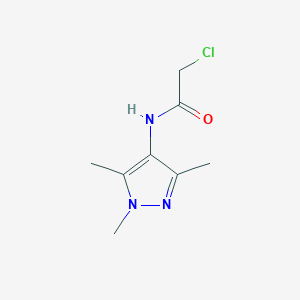
2-Chloro-n-(1,3,5-trimethyl-1h-pyrazol-4-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of related acetamide compounds involves specific intermolecular interactions and the formation of complex structures. For example, the synthesis of 2-{[5-(diphenylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(pyrazin-2-yl)acetamide involves S-alkylation and acetylation reactions . Although the exact synthesis route for "2-Chloro-n-(1,3,5-trimethyl-1h-pyrazol-4-yl)acetamide" is not provided, similar synthetic strategies could potentially be applied.
Molecular Structure Analysis
The molecular structures of acetamide derivatives are characterized by their intermolecular interactions. For instance, the crystal structure of 2-(4-chlorophenyl)-N-(pyrazin-2-yl)acetamide is built from hydrogen bonds . Similarly, the chlorophenyl ring in 2-Chloro-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]acetamide is oriented at a specific angle to the thiazole ring, indicating a structured orientation influenced by molecular interactions .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of acetamide derivatives include S-alkylation and acetylation, as seen in the preparation of 2-{[5-(diphenylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(pyrazin-2-yl)acetamide . These reactions are crucial for the formation of the final compounds and their respective structures.
Physical and Chemical Properties Analysis
The physical and chemical properties of acetamide derivatives can be inferred from their molecular structures and intermolecular interactions. The orientation of rings and the types of bonds present, such as hydrogen bonds and C—H⋯O interactions, can affect the compound's melting point, solubility, and other physical properties. The papers, however, do not provide explicit data on these properties for the compounds studied .
科学的研究の応用
Synthesis and Characterization
Researchers have developed novel synthesis methods and characterized derivatives of pyrazole-acetamide compounds. These compounds, including variations of 2-Chloro-n-(1,3,5-trimethyl-1h-pyrazol-4-yl)acetamide, have been synthesized and analyzed using techniques such as infrared spectrophotometry (IR), nuclear magnetic resonance spectroscopy (NMR), and electrospray ionization-mass spectrometry (ESI-MS) (Chkirate et al., 2019). These methods allow for the detailed examination of the compound's chemical structure and properties, laying the foundation for further applications.
Antioxidant and Antitumor Activities
The antioxidant activity of pyrazole-acetamide derivatives has been a significant area of research. Studies have shown that these compounds, through various synthetic pathways, exhibit considerable antioxidant activity. This activity is measured using assays such as 1,1-diphenyl-2-picrylhydrazyl (DPPH), 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulphonic acid) (ABTS), and ferric reducing antioxidant power (FRAP) tests, indicating their potential for therapeutic applications (Chkirate et al., 2019). Furthermore, certain derivatives have been evaluated for their antitumor activities, suggesting the potential for developing new anticancer agents based on the structural motif of 2-Chloro-n-(1,3,5-trimethyl-1h-pyrazol-4-yl)acetamide (Zhang et al., 2023).
Coordination Complexes and Supramolecular Assemblies
The ability of 2-Chloro-n-(1,3,5-trimethyl-1h-pyrazol-4-yl)acetamide derivatives to form coordination complexes with metals has been explored, revealing insights into their potential for creating supramolecular architectures. These complexes have been characterized by elemental analysis, spectroscopic studies, and single-crystal X-ray crystallography, demonstrating their complex structures and the role of hydrogen bonding in their assembly. The formation of such complexes underlines the compound's versatility in materials science, particularly in designing new molecular materials with specific properties (Chkirate et al., 2019).
Biological Activities and Potential Therapeutic Applications
The compound and its derivatives have been investigated for a range of biological activities, including anti-inflammatory and analgesic effects. These studies contribute to understanding how structural modifications of the pyrazole-acetamide backbone influence biological activity, guiding the design of new therapeutic agents. The synthesis of novel derivatives and their evaluation against various biological targets are ongoing areas of research, with promising implications for drug discovery and development (Sunder & Maleraju, 2013).
Safety And Hazards
特性
IUPAC Name |
2-chloro-N-(1,3,5-trimethylpyrazol-4-yl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12ClN3O/c1-5-8(10-7(13)4-9)6(2)12(3)11-5/h4H2,1-3H3,(H,10,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTJPNEYQAUHDTG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C)C)NC(=O)CCl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12ClN3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30354861 |
Source


|
| Record name | 2-chloro-n-(1,3,5-trimethyl-1h-pyrazol-4-yl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30354861 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.65 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-n-(1,3,5-trimethyl-1h-pyrazol-4-yl)acetamide | |
CAS RN |
90153-58-5 |
Source


|
| Record name | 2-chloro-n-(1,3,5-trimethyl-1h-pyrazol-4-yl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30354861 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

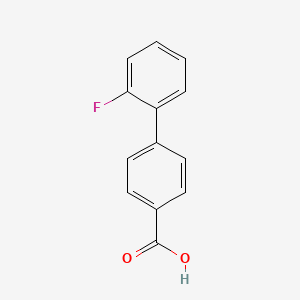

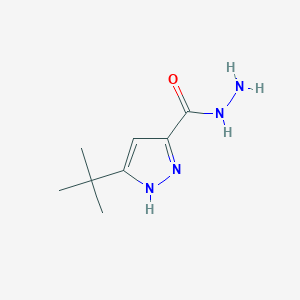
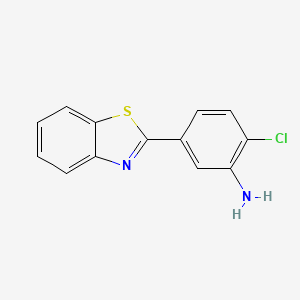


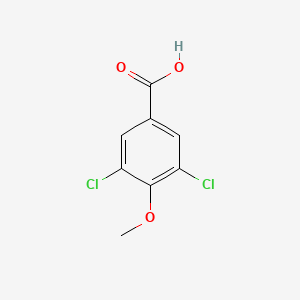
![3-[(4-Chlorophenyl)sulfanyl]-4-(dimethylamino)-3-buten-2-one](/img/structure/B1298717.png)
![5-[2-(Trifluoromethoxy)phenyl]-2-furaldehyde](/img/structure/B1298721.png)
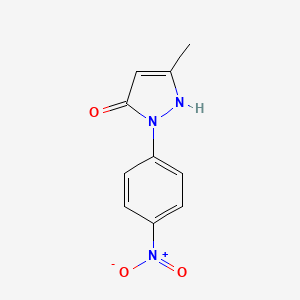


![ethyl (2E)-2-cyano-3-[3-(trifluoromethyl)phenyl]prop-2-enoate](/img/structure/B1298738.png)
![2-[(1-Methyl-1H-pyrazole-3-carbonyl)-amino]-benzoic acid](/img/structure/B1298741.png)